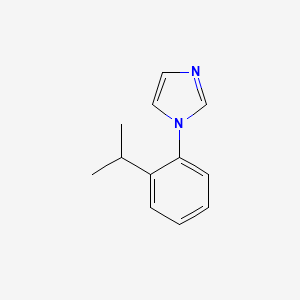
1H-Imidazole, 1-(2-(1-methylethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a phenyl group substituted at the 1-position of the imidazole ring, with an isopropyl group attached to the phenyl ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of substituted imidazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the isopropyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl-imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
- 1H-Imidazole, 1-phenyl-
- 1H-Imidazole, 1-(phenylmethyl)-
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1H-Imidazole, 1-(2-(1-methylethyl)phenyl)- is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 1H-Imidazole, 1-phenyl-, the isopropyl group provides steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The presence of the isopropyl group also enhances the compound’s lipophilicity, which can influence its solubility and membrane permeability .
Propiedades
Número CAS |
25364-40-3 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(2-propan-2-ylphenyl)imidazole |
InChI |
InChI=1S/C12H14N2/c1-10(2)11-5-3-4-6-12(11)14-8-7-13-9-14/h3-10H,1-2H3 |
Clave InChI |
CFYUQXNGWZNTQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















